2-Chloro-3,5-difluoropyridine

Description

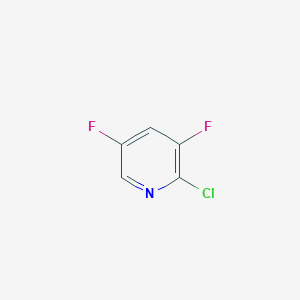

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELIMIZLAZTVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663735 | |

| Record name | 2-Chloro-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511522-69-3 | |

| Record name | 2-Chloro-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3,5-difluoropyridine: A Comprehensive Technical Guide for Drug Development Professionals

<-3>

This guide provides an in-depth analysis of the physical and chemical properties of 2-Chloro-3,5-difluoropyridine, a key building block for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties: Foundational Data for Experimental Design

A precise understanding of the physical characteristics of this compound is paramount for its effective application in synthesis and process development. These properties dictate handling, storage, and reaction conditions.

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClF₂N | [1][2] |

| Molecular Weight | 149.53 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Melting Point | 10-12 °C | [1] |

| Boiling Point | 132-137 °C | [1][4] |

| Density | ~1.45 g/cm³ at 25 °C | [1][5] |

| Refractive Index | ~1.479 | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

Chemical Identity and Structure: The Basis of Reactivity

The unique arrangement of atoms within this compound governs its chemical behavior and makes it a valuable intermediate in the synthesis of complex molecules.

-

IUPAC Name: this compound

-

CAS Number: 511522-69-3[4]

-

Molecular Structure:

Caption: Molecular structure of this compound.

The electron-withdrawing effects of the two fluorine atoms and the nitrogen atom in the pyridine ring make the chlorine atom at the 2-position susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility in constructing more complex pharmaceutical intermediates.

Experimental Protocol: Determination of Physical Properties

Accurate determination of physical properties is a self-validating system that ensures the identity and purity of a substance.[6][7] The following outlines a generalized workflow for characterizing an organic compound like this compound.

Caption: Generalized experimental workflow for physical property determination.

Step-by-Step Boiling Point Determination (Simple Distillation):

A key technique for both purification and identification of liquid organic compounds is simple distillation.[8]

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 10 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.[8]

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: The temperature of the vapor will rise sharply and then stabilize as it passes the thermometer bulb. This stable temperature is the boiling point.[8]

-

Collection: The vapor is then cooled by the condenser and collected in the receiving flask.

-

Safety Note: Never distill to dryness.[8]

Applications in Drug Discovery and Synthesis

The trifluoromethylpyridine moiety is a valuable pharmacophore in medicinal chemistry. The presence of the trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] this compound serves as a critical starting material for introducing this and other functionalized pyridine rings into potential drug molecules.[10][11] Its chemical reactivity allows for the construction of a diverse library of compounds for screening and lead optimization. For example, it is an important intermediate in the synthesis of efficient agricultural chemicals.[12][13]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Hazard Classification: Flammable liquid and vapor. Harmful if swallowed. Harmful to aquatic life with long-lasting effects.[5][14][15][16]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, gloves, and a lab coat.[3][5]

-

Handling: Use in a well-ventilated area or under a fume hood.[3][5] Keep away from sources of ignition.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5] Recommended storage temperature is 2-8°C.[2]

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Organic Compounds: Physical Properties Lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

DocSity. (2022, November 9). Physical Properties Experiment: Determining the Identity of Unknown Organic Compounds. Retrieved from [Link]

-

Ottokemi. (n.d.). 2,3 Difluoro 5-chloro pyridine, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – 5-Chloro-2,3-difluoropyridine in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 4. Page loading... [guidechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. scribd.com [scribd.com]

- 7. docsity.com [docsity.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 13. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]

- 14. 2,3-Difluoro-5-chloropyridine 95 89402-43-7 [sigmaaldrich.com]

- 15. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Chloro-3,5-difluoropyridine: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-difluoropyridine, identified by the CAS number 511522-69-3, is a halogenated pyridine derivative of significant interest in advanced chemical synthesis. Its unique substitution pattern, featuring a chlorine atom at the reactive 2-position and two fluorine atoms enhancing the electrophilicity of the pyridine ring, makes it a versatile and valuable building block. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its role in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific isomer is not abundant in publicly accessible literature, this guide synthesizes available information with established principles of heterocyclic chemistry to offer expert insights for researchers in the field.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the C2 position and fluorine atoms at the C3 and C5 positions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the three halogen substituents, renders the aromatic system electron-deficient. This electronic characteristic is the primary driver of its reactivity profile.

| Property | Value | Source(s) |

| CAS Number | 511522-69-3 | [1] |

| Molecular Formula | C₅H₂ClF₂N | [1] |

| Molecular Weight | 149.53 g/mol | [1] |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound

A plausible precursor for this synthesis would be 2,3,5-trichloropyridine. The selective replacement of chlorine atoms with fluorine is a well-documented strategy in the synthesis of fluoropyridines. This transformation is typically achieved using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or sulfolane. The reaction often requires elevated temperatures and may be facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

The reaction proceeds in a stepwise manner, with the chlorine at the 2-position being the most susceptible to initial substitution, followed by the chlorine at the 5-position. Controlling the reaction stoichiometry, temperature, and time is crucial to achieve the desired difluorinated product and minimize the formation of over-fluorinated or isomeric byproducts.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the fluorine atoms act as strong electron-withdrawing groups, significantly activating the ring towards attack by nucleophiles. The chlorine atom at the 2-position is the most labile leaving group, making this position the primary site for substitution.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized workflow of the SNAr mechanism.

Reaction with Amines: this compound is expected to react readily with primary and secondary amines to yield the corresponding 2-amino-3,5-difluoropyridine derivatives. These reactions are often carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride formed during the reaction. This type of transformation is fundamental in the synthesis of various biologically active molecules. For instance, the related compound 2,3-difluoro-5-chloropyridine undergoes an ammonification reaction with ammonia water at elevated temperatures and pressures to produce 2-amino-3-fluoro-5-chloropyridine[3].

Reaction with Alkoxides and Thiolates: Similarly, alkoxides and thiolates, being potent nucleophiles, can displace the 2-chloro substituent to form the corresponding ethers and thioethers. These reactions are typically performed under anhydrous conditions, with the nucleophile often generated in situ by treating the corresponding alcohol or thiol with a strong base such as sodium hydride.

Applications in Drug Development and Agrochemicals

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.

While specific drug candidates synthesized directly from this compound are not explicitly detailed in the available literature, its structural motifs are present in various biologically active compounds. It serves as a key building block for introducing the 3,5-difluoropyridin-2-yl moiety into larger molecules.

For example, the isomeric 2,3-difluoro-5-chloropyridine is a known key intermediate in the synthesis of the herbicide clodinafop-propargyl[4]. This highlights the importance of chlorodifluoropyridines in the agrochemical industry. It is highly probable that this compound finds application in the synthesis of analogous proprietary compounds where this specific substitution pattern is required to achieve the desired biological activity.

Spectroscopic Data

-

1H NMR: The spectrum would be expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. These signals would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.

-

13C NMR: The spectrum would exhibit five distinct signals for the pyridine ring carbons. The carbon atoms attached to fluorine would show characteristic large one-bond C-F coupling constants. The chemical shifts would be significantly influenced by the electronegative halogen substituents.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

This compound is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to the mucous membranes and upper respiratory tract. As with all chemicals, it should be handled with care in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Wear protective safety goggles.

-

Wear chemical-resistant gloves.

-

Wear protective clothing and chemical-resistant boots.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed.

-

Store in a cool, dry, well-ventilated place under an inert atmosphere.

In case of exposure, immediate medical attention should be sought. For skin contact, wash the affected area with plenty of water. For eye contact, rinse with clean, running water for at least 15 minutes.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its reactivity, primarily governed by nucleophilic aromatic substitution at the 2-position, allows for the introduction of a wide range of functional groups. While detailed research on this specific isomer is not as prevalent as for some of its counterparts, the principles of heterocyclic chemistry provide a solid framework for understanding its properties and potential applications. As the demand for novel fluorinated compounds continues to grow, the importance of versatile intermediates like this compound in enabling the discovery and development of new drugs and crop protection agents is undeniable.

References

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- 2-Amino-3,5-difluoropyridine | 732306-31-9. Benchchem.

- 2-Amino-3,5-difluoropyridine. ChemBK.

- Organic Syntheses Procedure. Organic Syntheses.

- CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Supporting Inform

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

- nucleophilic arom

- Nucleophilic arom

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2. Benchchem.

- US5468863A - Process for the preparation of substituted 2,3-difluoropyridines.

- Nucleophilic arom

- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH.

- 2-Amino-3,5-difluoropyridine | CAS 732306-31-9. Santa Cruz Biotechnology.

- 511522-69-3|this compound|BLD Pharm. BLD Pharm.

- 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum. ChemicalBook.

- This compound|CAS 511522-69-3. Benchchem.

- Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2. Googleapis.com.

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine

- 2-chloro-3,5-difluoro?pyridine 511522-69-3 Purity 97% 5g China. Guidechem.

- An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5,6-difluoroquinoxaline. Benchchem.

- 17.6: Reactions of Alcohols. Chemistry LibreTexts.

- Calculated and experimental 13 C NMR chemical shifts | Download Table.

- Reactions of Alcohols | Overview. YouTube.

- 12.6 Substitution Reactions of Alcohols | Organic Chemistry. YouTube.

Sources

- 1. 511522-69-3|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

Synthesis of 2-Chloro-3,5-difluoropyridine from 2,3,5-trichloropyridine

An In-Depth Technical Guide to the

Abstract

2-Chloro-3,5-difluoropyridine is a pivotal building block in modern chemical synthesis, serving as a key intermediate in the production of high-value agrochemicals and pharmaceuticals.[1][2] Its synthesis, primarily achieved through the halogen exchange (Halex) reaction of 2,3,5-trichloropyridine, represents a significant industrial process that demands precise control over reaction parameters to ensure high yield and purity. This guide provides a comprehensive overview of the synthesis, elucidating the underlying chemical principles, detailing a field-proven experimental protocol, and exploring the critical factors that govern the reaction's success. Designed for researchers and chemical development professionals, this document synthesizes theoretical knowledge with practical, actionable insights.

Foundational Principles: The Halogen Exchange (Halex) Reaction

The conversion of 2,3,5-trichloropyridine to this compound is a classic example of a nucleophilic aromatic substitution reaction. The core transformation involves the stepwise replacement of two chlorine atoms on the pyridine ring with fluorine atoms.

The Reaction Mechanism

The fluorination proceeds sequentially. The chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack and is replaced first, forming the intermediate 2-fluoro-3,5-dichloropyridine.[3] Subsequently, a second, more forcing, substitution occurs at the 3-position to yield the desired product.

Caption: Stepwise fluorination of 2,3,5-trichloropyridine.

Critical Reagents and Conditions

Fluorinating Agents: The choice of fluorinating agent is paramount. Alkali metal fluorides are the industry standard.

-

Potassium Fluoride (KF): A cost-effective and readily available reagent.[3] However, its low solubility and reactivity in organic solvents necessitate the use of phase-transfer catalysts and high reaction temperatures.[3][4] For optimal performance, spray-dried or finely pulverized, anhydrous KF is preferred to maximize surface area.[5]

-

Cesium Fluoride (CsF): Significantly more reactive and soluble than KF, allowing for milder reaction conditions.[1][6] Its high cost is a major drawback for large-scale production, leading many processes to use it in smaller quantities or in combination with KF.[4][7]

Solvents: The reaction requires high-boiling, polar aprotic solvents that can facilitate the nucleophilic substitution by solvating the cation of the fluoride salt. Common choices include:

-

N-Methyl-2-pyrrolidone (NMP)[3]

-

Dimethyl Sulfoxide (DMSO)[7] Crucially, these solvents must be anhydrous, as water will hydrolyze the fluorinating agent and impede the reaction.[5]

Phase-Transfer Catalysts (PTCs): When using potassium fluoride, a PTC is essential for achieving practical reaction rates and yields. These catalysts, typically quaternary phosphonium salts or crown ethers, form a complex with the potassium ion, allowing the "naked," highly nucleophilic fluoride anion to participate more readily in the reaction.[3]

-

Tetrabutylphosphonium bromide and Tetraphenylphosphonium bromide are highly effective.[3]

-

Novel catalysts, such as bis-(N,N'-1,3-dimethyl-2-imidazoline base)-ammonium chloride salts, have been developed to improve selectivity and yield at lower temperatures.[8]

Comparative Analysis of Synthesis Protocols

The optimization of this synthesis involves balancing reagent cost, reaction time, temperature, and final yield. The following table summarizes conditions reported in various patents, showcasing different approaches to the process.

| Fluorinating Agent(s) | Solvent | Catalyst | Temperature Profile | Yield | Reference |

| KF | N-Methylpyrrolidone (NMP) | Tetrabutylphosphonium bromide | 185°C (7h), then 205°C (15h) | ~42% | [3] |

| KF | Sulfolane | Tetraphenylphosphonium bromide | 180°C (5h), then 200°C (12h) | ~39% | [3] |

| CsF, KF | Sulfolane, DMSO | 18-crown-6 | 145°C (17h), then 190°C (19h) | ~90% | [7] |

| KF | Not specified | Bis-(imidazolinyl)-ammonium salt | Not specified (lower temp claimed) | >90% | [8] |

| CsF | [Bmim]BF4 (Ionic Liquid) | K₂CO₃ | 100-110°C | ~69% | [1] |

Field-Proven Experimental Protocol

This protocol consolidates best practices for a robust and scalable synthesis using potassium fluoride, which is favored for industrial production due to cost considerations.

Workflow Overview

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology

Materials:

-

2,3,5-Trichloropyridine (1.0 mol, 182.4 g)

-

Anhydrous Potassium Fluoride (KF), spray-dried or vacuum-dried at 140°C for 12 hours (3.0 mol, 174.3 g)[3]

-

Tetrabutylphosphonium bromide (0.05 mol, 17.0 g)

-

N-Methylpyrrolidone (NMP), anhydrous (1000 mL)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

2L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a distillation head connected to a vacuum pump.

-

Heating mantle with temperature controller.

-

Appropriate glassware for workup and distillation.

Procedure:

-

Reactor Preparation: Charge the 2L flask with 1000 mL of anhydrous NMP. Add the vacuum-dried potassium fluoride (174.3 g) and tetrabutylphosphonium bromide (17.0 g).[3]

-

Inerting: Begin stirring and purge the system with inert gas for 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction.[3]

-

Reactant Addition: Add the 2,3,5-trichloropyridine (182.4 g) to the stirred mixture.

-

First Heating Stage (Monofluorination): Heat the reaction mixture to 185-190°C and maintain this temperature for 7-10 hours.[3] This stage primarily facilitates the formation of the 2-fluoro-3,5-dichloropyridine intermediate.

-

Second Heating Stage (Difluorination): Increase the temperature to 205-210°C and hold for an additional 10-15 hours to drive the reaction to completion.[3] The progress can be monitored by gas chromatography (GC) analysis of aliquots.

-

Product Isolation: Upon completion, cool the mixture slightly (to ~150°C). Isolate the crude product directly from the reaction mixture via vacuum distillation. The product is more volatile than the solvent and salts.

-

Purification: The collected crude distillate is then subjected to a final fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound to obtain the product with a purity of >98%.

Self-Validating Systems and Causality in Protocol Design

-

Why a Two-Stage Heating Profile? The initial, lower temperature allows for the accumulation of the monofluorinated intermediate under controlled conditions. The subsequent higher temperature provides the necessary activation energy for the more difficult second substitution, maximizing the yield of the desired difluoro product.[3]

-

Why an Inert Atmosphere? At the high temperatures required (>200°C), the reactants and products can be susceptible to oxidative degradation. An inert atmosphere of nitrogen or argon prevents these side reactions.[3]

-

Why Continuous Product Removal (when possible)? In some setups, the product is distilled from the reaction mixture as it forms.[5][7] This is highly advantageous as it shifts the reaction equilibrium towards the products (Le Chatelier's principle) and minimizes potential product degradation from prolonged exposure to high temperatures.

-

Why Anhydrous Reagents? The presence of water is detrimental. It can react with the KF, reducing its efficacy, and potentially lead to the formation of hydroxy-pyridines as byproducts, complicating purification and lowering the yield. The pre-drying of both the solvent and the KF is a critical, non-negotiable step.[5]

Conclusion

The synthesis of this compound from 2,3,5-trichloropyridine is a mature industrial process, yet one that offers continuous opportunities for optimization. The judicious selection of fluorinating agents, the use of phase-transfer catalysts to enhance reactivity, and rigorous control over reaction conditions—particularly temperature and moisture—are the cornerstones of a successful synthesis. By understanding the causality behind each procedural step, from reagent preparation to product isolation, researchers and development professionals can reliably and efficiently produce this vital chemical intermediate.

References

- How to synthesize and purify 2,3-difluoro-5-chloropyridine? - FAQ - Guidechem.

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

- The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine - Dissert

- CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google P

- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P

- Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com.

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P

- CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 4. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 8. CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-3,5-difluoropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Halogenated Heterocycle

2-Chloro-3,5-difluoropyridine is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—a chlorine atom and two fluorine atoms on a pyridine ring—imparts specific electronic properties and reactivity that are highly sought after in medicinal chemistry. The precise characterization of this molecule is paramount for ensuring reaction success, purity of intermediates, and the ultimate quality of the final active ingredient.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Rationale

The structure of this compound dictates a predictable yet nuanced spectroscopic fingerprint. The electronegative halogen atoms (Cl, F) and the nitrogen atom significantly influence the electron density distribution within the pyridine ring, which in turn governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

-

NMR: The two aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns heavily influenced by the adjacent fluorine and nitrogen atoms. The ¹³C NMR will show six distinct carbon signals, each coupled to nearby fluorine atoms, providing a rich dataset for structural confirmation. ¹⁹F NMR is essential, revealing two separate fluorine environments.

-

IR: The spectrum will be characterized by vibrations corresponding to the aromatic ring, C-H bonds, and the distinctive C-Cl and C-F bonds.

-

MS: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes, serving as a rapid confirmation of the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for complete characterization.

Proton (¹H) NMR Spectroscopy

The pyridine ring of this compound contains two protons. The electron-withdrawing nature of the nitrogen and halogen substituents shifts these proton signals downfield.

-

H-4: This proton is situated between two fluorine atoms and will exhibit coupling to both.

-

H-6: This proton is adjacent to the nitrogen atom and the C-5 fluorine atom, resulting in a distinct chemical shift and coupling pattern.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct look at the carbon skeleton. The six carbons of the pyridine ring are chemically non-equivalent and will appear as separate signals. A key feature is the presence of carbon-fluorine (C-F) coupling constants, which are invaluable for assigning the carbon signals. Carbons directly bonded to fluorine (C-3, C-5) will show large one-bond coupling constants (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings.

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of two fluorine atoms in different positions, ¹⁹F NMR is a critical technique. It provides direct information about the electronic environment of each fluorine atom.

-

F-3: The fluorine at position 3.

-

F-5: The fluorine at position 5. These will appear as two distinct signals, likely coupled to each other and to the aromatic protons.

Summary of NMR Data

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | H-4 | Value Range | ddd, J(H,F), J(H,F), J(H,H) |

| H-6 | Value Range | d, J(H,F) | |

| ¹³C NMR | C-2 | Value Range | d, J(C,F) |

| C-3 | Value Range | d, ¹J(C,F) | |

| C-4 | Value Range | dd, J(C,F), J(C,F) | |

| C-5 | Value Range | d, ¹J(C,F) | |

| C-6 | Value Range | d, J(C,F) | |

| ¹⁹F NMR | F-3 | Value Range | d, J(F,F) |

| F-5 | Value Range | d, J(F,F) |

Note: Exact chemical shifts are solvent-dependent. The values provided are typical ranges.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.[1][2][3][4] Chloroform-d (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[4] Modern spectrometers can also lock onto the residual solvent signal.[4]

-

Instrument Setup: Acquire spectra on a spectrometer with a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. CFCl₃ is the standard reference for ¹⁹F NMR.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions from the aromatic ring and the carbon-halogen bonds.

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.[6]

-

Aromatic C=C and C=N Stretch: A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.[6]

-

C-F Stretch: Strong, characteristic bands typically appear in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong band usually found in the 800-600 cm⁻¹ region.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600-1400 | Aromatic Ring C=C/C=N Stretch | Medium-Strong |

| 1300-1100 | C-F Stretch | Strong |

| 800-600 | C-Cl Stretch | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

-

Sample Application: Place a small amount of liquid this compound directly onto the ATR crystal to ensure full coverage.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:

-

[M]⁺: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule containing ³⁷Cl.

The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. The nominal molecular weight is 149.53 g/mol .

Summary of Key Mass Spectrometry Data

| m/z Value | Identity | Key Feature |

| ~149 | [M]⁺ (C₅H₂³⁵ClF₂N) | Molecular ion |

| ~151 | [M+2]⁺ (C₅H₂³⁷ClF₂N) | Isotope peak |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., starting at 50°C and increasing to 250°C) to ensure good separation.

-

MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-200).

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Examine the mass spectrum associated with this peak to confirm the molecular weight and the characteristic 3:1 isotopic pattern for chlorine.

Integrated Spectroscopic Workflow

In a real-world laboratory setting, these techniques are used in a complementary fashion to build a self-validating analytical case. The workflow below illustrates the logical progression from initial screening to full structural confirmation.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR together deliver an unambiguous map of the molecular framework and atom connectivity. IR spectroscopy offers a rapid confirmation of the key functional groups, while mass spectrometry validates the molecular weight and elemental composition through its distinct chlorine isotope pattern. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this vital chemical intermediate, ensuring the integrity of their downstream applications.

References

-

MDPI. (2022). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Difluoropyridine. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: NMR Solvents. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-DIFLUOROTRICHLOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Michigan State University. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Spectroscopic characterisation of radical polyinterhalogen molecules. Retrieved from [Link]

-

National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-3,5-difluoropyridine in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, determining, and applying the solubility characteristics of 2-Chloro-3,5-difluoropyridine. Given its significance as a building block in pharmaceutical and agrochemical synthesis, a thorough grasp of its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation development.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative with a unique substitution pattern that imparts specific chemical reactivity and physical properties. Its utility in the synthesis of complex molecules necessitates a clear understanding of its solubility, which is a critical parameter influencing reaction kinetics, yield, and the ease of product isolation. This document moves beyond a simple listing of solvents, offering a deep dive into the principles and methodologies for accurately assessing and predicting its solubility.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior. The interplay of these characteristics governs its interaction with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₂N | [1][2] |

| Molecular Weight | 149.53 g/mol | [2] |

| Appearance | Colorless to light yellow oil/liquid | [1] |

| Melting Point | 10-12 °C / 47-49 °C | [1][3] |

| Boiling Point | 135-137 °C | [1][3] |

| Density | ~1.45 g/mL at 25 °C | [1] |

Note: Discrepancies in reported melting points may arise from different purities or measurement conditions.

The presence of a nitrogen atom and two fluorine atoms introduces polarity and the potential for hydrogen bonding, while the chlorine atom and the aromatic ring contribute to its lipophilic character. This duality in its structure suggests that its solubility will be highly dependent on the nature of the solvent.

Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a primary guiding principle in predicting solubility.[4][5] This concept is rooted in the polarity of both the solute (this compound) and the solvent.

-

Polar Solvents : These solvents possess a significant dipole moment and are capable of engaging in hydrogen bonding. They are more likely to dissolve polar solutes.

-

Nonpolar Solvents : These solvents have a low dipole moment and primarily interact through weaker van der Waals forces. They are better suited for dissolving nonpolar solutes.

This compound, with its polar C-F, C-Cl, and C-N bonds, exhibits a notable dipole moment, rendering it more soluble in polar organic solvents. However, the nonpolar pyridine ring limits its solubility in highly polar solvents like water, while enhancing it in solvents of intermediate polarity.

Qualitative Solubility of this compound

While comprehensive quantitative data is not extensively published, qualitative assessments indicate its solubility in a range of common organic solvents.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble / Slightly Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

This information provides a starting point for solvent selection in various applications. For instance, its solubility in ethyl acetate suggests this solvent could be suitable for extraction or chromatographic purification.

Quantitative Determination of Solubility: An Experimental Workflow

For many applications, particularly in drug development and process chemistry, a precise, quantitative measure of solubility is indispensable. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.

Experimental Workflow Diagram

Sources

Introduction: The Strategic Importance of 2-Chloro-3,5-difluoropyridine

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chloro-3,5-difluoropyridine

This compound is a critical heterocyclic building block in the development of modern pharmaceuticals and agrochemicals. The specific arrangement of its halogen substituents—a chlorine atom at the 2-position and fluorine atoms at the 3- and 5-positions—imparts unique physicochemical properties to larger molecules. The introduction of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of active ingredients.[1][2] Consequently, robust and well-understood synthetic routes to this intermediate are of paramount importance for researchers and process chemists.

This guide provides a detailed exploration of the core synthetic pathways to this compound, focusing on the identification, formation, and conversion of its key intermediates. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles.

Chapter 1: The Foundational Precursor: 2,3,5-Trichloropyridine

The most prevalent and industrially viable strategies for synthesizing this compound commence with a readily available, more heavily chlorinated precursor: 2,3,5-Trichloropyridine . This compound serves as the foundational scaffold upon which selective halogen exchange (Halex) reactions are performed to introduce the desired fluorine atoms. The success of the entire synthesis hinges on the efficient and high-purity production of this crucial starting material.

Synthetic Routes to 2,3,5-Trichloropyridine

Several distinct pathways have been developed for the synthesis of 2,3,5-trichloropyridine, each with its own advantages regarding starting material cost, scalability, and reaction conditions.

-

Reductive Dechlorination of Polychlorinated Pyridines: A common method involves the selective reductive dechlorination of pentachloropyridine or 2,3,5,6-tetrachloropyridine. This is typically achieved using metallic zinc in a strongly alkaline aqueous medium, such as ammonium hydroxide.[3][4] The reaction carefully removes chlorine atoms from the 4- and 6-positions.

-

Chlorination of Simpler Pyridines: More economical routes often start from less complex materials like 2-chloropyridine or 2-aminopyridine.

-

A pathway from 2-chloropyridine involves an initial alcoholysis to form a 2-alkoxypyridine, followed by directed chlorination at the 3- and 5-positions, and a final step to convert the alkoxy group back to a chloro group.[5]

-

Starting from 2-aminopyridine, the synthesis proceeds through chlorination to yield 2-amino-3,5-dichloropyridine, followed by a Sandmeyer-type diazotization reaction to replace the amino group with chlorine, ultimately yielding the target trichloropyridine.[6]

-

Visualizing the Synthesis of 2,3,5-Trichloropyridine

Caption: Key synthetic pathways to the 2,3,5-trichloropyridine precursor.

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine from Pentachloropyridine

This protocol is adapted from established literature procedures for the reductive dechlorination of pentachloropyridine.[3][4]

Objective: To synthesize 2,3,5-trichloropyridine by selectively removing chlorine atoms from pentachloropyridine.

Materials:

-

Pentachloropyridine (0.1 mole, 25.1 g)

-

Zinc dust (0.60 gram-atom, 39.0 g)

-

6N Ammonium hydroxide (1.2 moles, 200 mL)

-

Toluene (100 mL)

-

500 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and thermometer.

Procedure:

-

To the 500 mL three-neck flask, add 6N ammonium hydroxide (200 mL), zinc dust (39.0 g), toluene (100 mL), and pentachloropyridine (25.1 g).

-

Heat the mixture to 70°C with vigorous stirring.

-

Maintain the reaction at 70°C for approximately 35 hours. The pH of the mixture should be monitored and kept highly alkaline (around 12.6).

-

After the reaction period, cool the mixture to room temperature (20°C).

-

Filter the cooled mixture to remove insoluble materials, including excess zinc and zinc salts.

-

Wash the filter cake with a fresh portion of toluene.

-

Combine the toluene wash with the filtrate and concentrate the solution by distillation to remove the toluene.

-

The remaining crude product is 2,3,5-trichloropyridine. Further purification can be achieved by recrystallization from hexane.

Expected Outcome:

-

Yield: Approximately 52% of the theoretical yield.[3]

-

Purity: The purity of the crude product can be assessed by Gas Chromatography (GC). Recrystallization typically yields a product with >97% purity.[7]

| Parameter | Value | Reference |

| Starting Material | Pentachloropyridine | [3][4] |

| Key Reagents | Zinc dust, Ammonium hydroxide | [3][4] |

| Solvent | Toluene / Water | [3] |

| Temperature | 70°C | [3] |

| Typical Yield | ~52% | [3] |

Chapter 2: The Halogen Exchange (Halex) Pathway and Its Intermediates

The core of the synthesis is the transformation of 2,3,5-trichloropyridine into this compound via a nucleophilic aromatic substitution known as the Halogen Exchange (Halex) reaction. This process involves replacing chlorine atoms with fluorine atoms using a fluoride salt.

Mechanism and Regioselectivity

The Halex reaction on the pyridine ring is a nuanced process. The electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions. However, the regioselectivity of fluorination is highly dependent on reaction conditions, including the choice of fluorinating agent, solvent, and temperature.

-

Fluorinating Agents: Anhydrous potassium fluoride (KF) is the most common and cost-effective choice.[8][9] Cesium fluoride (CsF) is more reactive but also more expensive, often leading to higher yields or allowing for milder reaction conditions.[6][10]

-

Solvents: High-boiling, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N-Methylpyrrolidone (NMP), or Sulfolane are required to dissolve the fluoride salts and facilitate the reaction at elevated temperatures.[6][10]

-

Catalysts: Phase-transfer catalysts like tetraphenylphosphonium bromide can be employed to enhance the reactivity of potassium fluoride, especially in less polar solvent systems.[8]

The conversion from 2,3,5-trichloropyridine does not occur in a single step. It proceeds through partially fluorinated intermediates. The ultimate goal is to selectively replace the chlorines at the 3- and 5-positions while retaining the chlorine at the 2-position.

Key Intermediates in the Fluorination Cascade

The stepwise replacement of chlorine with fluorine leads to the formation of distinct intermediates. While the exact isolation and characterization depend on the specific conditions, the logical progression involves the formation of mono- and di-fluorinated species. Based on patent literature, the reaction proceeds to form the desired product, which is also named 5-Chloro-2,3-difluoropyridine.[6][8][9]

-

Monofluorinated Intermediate (e.g., 2,5-Dichloro-3-fluoropyridine): The first substitution can occur at either the 3- or 5-position. Controlling the stoichiometry of the fluorinating agent and the reaction time is critical to maximize the formation of this intermediate if desired.

-

Difluorinated Product (this compound): With sufficient fluorinating agent and forcing conditions (higher temperatures and longer reaction times), the reaction proceeds to replace a second chlorine atom, yielding the final target molecule.

Visualizing the Halogen Exchange Pathway

Caption: Stepwise fluorination via the Halogen Exchange (Halex) reaction.

Chapter 3: Detailed Synthetic Protocol

Experimental Protocol: Synthesis of this compound from 2,3,5-Trichloropyridine

This protocol is a representative procedure based on methods described in the patent literature for the direct conversion of 2,3,5-trichloropyridine to the difluorinated product.[6][8][9]

Objective: To synthesize this compound (also named 5-Chloro-2,3-difluoropyridine) via a halogen exchange reaction.

Materials:

-

2,3,5-Trichloropyridine (1.0 mole, 182.4 g)

-

Anhydrous Potassium Fluoride (KF) (3.0-4.0 moles, 174-232 g)

-

Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide, 8-20 g) (optional but recommended)

-

High-boiling polar aprotic solvent (e.g., Sulfolane, NMP, or DMF)

-

Reaction vessel suitable for high temperatures (e.g., 1 L glass reactor or autoclave) equipped with a mechanical stirrer, thermometer, condenser, and inert gas (N2 or Ar) inlet.

Procedure:

-

Ensure all glassware is oven-dried and the potassium fluoride is anhydrous (spray-dried KF is often used).

-

Charge the reaction vessel with 2,3,5-trichloropyridine, potassium fluoride, the phase-transfer catalyst, and the solvent under an inert atmosphere. The molar ratio of KF to the trichloropyridine should be between 2.2 and 4.0.[8]

-

Heat the stirred mixture according to a two-stage temperature profile:

-

Monitor the reaction progress using GC analysis of aliquots.

-

Upon completion, cool the reaction mixture.

-

The product is typically isolated by vacuum distillation directly from the reaction mixture. The solvent (e.g., DMF, NMP) can be recovered first under reduced pressure, followed by high-vacuum distillation of the product.[9]

Expected Outcome:

-

Product: A colorless liquid.[9]

-

Yield: Total yields for the two-step fluorination are reported in the range of 76-78%.[9]

| Parameter | Value | Reference |

| Starting Material | 2,3,5-Trichloropyridine | [8][9] |

| Fluorinating Agent | Potassium Fluoride (KF) | [8][9] |

| Solvent | DMF, NMP, or Sulfolane | [6][9] |

| Temperature | 180°C to 210°C (staged) | [8] |

| Typical Yield | ~78% | [9] |

Conclusion

The synthesis of this compound is a well-defined process that relies on two critical stages: the efficient production of the 2,3,5-trichloropyridine precursor and the carefully controlled, stepwise halogen exchange reaction . Understanding the role of these key intermediates and the parameters that govern their formation and conversion is essential for any researcher or chemist working in the fields of medicinal chemistry and agrochemical development. The pathways described herein, grounded in established and patented methodologies, provide a robust framework for the reliable synthesis of this valuable chemical building block.

References

- 1. Page loading... [guidechem.com]

- 2. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 6. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 9. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis and Supply of a Key Fluorinated Intermediate: A Technical Guide to 2,3-Difluoro-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Isomer of Interest

This technical guide focuses on the synthesis, commercial availability, and applications of the fluorinated pyridine derivative, 2,3-difluoro-5-chloropyridine (CAS No. 89402-43-7) . It is crucial to note that while the initial query specified "2-Chloro-3,5-difluoropyridine," the vast majority of commercially available products and published scientific literature pertains to the 2,3-difluoro-5-chloro isomer. This guide will proceed with an in-depth analysis of the latter, a compound of significant interest in the pharmaceutical and agrochemical industries, while acknowledging the existence of other isomers to prevent ambiguity in research and procurement.

Section 1: Physicochemical Properties and Safety Data

Understanding the fundamental properties of 2,3-difluoro-5-chloropyridine is paramount for its effective use in synthesis and for ensuring laboratory safety. This compound is a colorless to pale yellow or light brown liquid at room temperature.[1][2]

Table 1: Physicochemical Properties of 2,3-Difluoro-5-chloropyridine

| Property | Value | Source(s) |

| CAS Number | 89402-43-7 | [1][3][4] |

| Molecular Formula | C₅H₂ClF₂N | [1][3][4] |

| Molecular Weight | 149.53 g/mol | [4] |

| Appearance | Colorless to pale yellow/light brown liquid | [1][2][5] |

| Density | 1.442 g/mL at 25 °C | [4][6] |

| Boiling Point | 162–164 °C | [1] |

| Flash Point | 24 °C (75.2 °F) | [7] |

| Storage Temperature | 2-8°C | [4][6] |

Safety and Handling

2,3-Difluoro-5-chloropyridine is classified as a flammable liquid and is harmful if swallowed.[2][3][7][8] It is also considered harmful to aquatic life with long-lasting effects.[2][3][8]

Key Precautionary Measures:

-

Handling: Work in a well-ventilated area or a fume hood.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[1] Avoid contact with skin, eyes, and inhalation of vapor or mist.[3] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[3]

-

Storage: Store in a cool, dry place in a tightly sealed container.[1][3] Containers should be kept upright to prevent leakage.[3]

-

First Aid: In case of skin or eye contact, rinse immediately with plenty of water.[1][3] If inhaled, move the person to fresh air and seek medical attention if breathing is difficult.[3] If swallowed, do NOT induce vomiting and consult a physician.[3]

-

Disposal: Dispose of as hazardous waste in accordance with local regulations.[2][3] Do not allow the product to enter drains.[3]

Section 2: Synthesis and Manufacturing

The primary route for the industrial synthesis of 2,3-difluoro-5-chloropyridine involves the fluorination of 2,3,5-trichloropyridine. Several patents outline methodologies for this conversion, highlighting the use of different fluorinating agents and reaction conditions to optimize yield and purity.

A common approach involves a halogen exchange reaction using potassium fluoride (KF) or a mixture of cesium fluoride (CsF) and KF as the fluorinating agent in a polar aprotic solvent such as N-Methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[5][9][10][11] The use of a phase transfer catalyst, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, can significantly improve the reaction yield by facilitating the transfer of the fluoride ion into the organic phase.[9]

The reaction typically proceeds in a stepwise manner, with the initial substitution of a chlorine atom to form a monofluorinated intermediate, followed by a second fluorination at a higher temperature to yield the desired difluoro product.[9]

Representative Synthetic Protocol

A patented method for the preparation of 2,3-difluoro-5-chloropyridine involves the following steps:

-

Reaction Setup: In an organic solvent, 2,3,5-trichloropyridine and potassium fluoride are used as raw materials. A phase transfer catalyst like tetraphenylphosphonium bromide is added.[9]

-

Initial Fluorination: The reaction mixture is heated to 180-190°C for 5-10 hours under an inert atmosphere.[9] This step primarily yields the monofluorinated intermediate.

-

Second Fluorination: The temperature is then raised to 200-210°C for 10-15 hours to facilitate the second fluorination, producing 2,3-difluoro-5-chloropyridine.[9]

-

Purification: The final product is isolated and purified by distillation under high vacuum.[5]

This method avoids the use of more expensive fluorinating agents like cesium fluoride and provides a high yield, making it suitable for large-scale industrial production.[9]

Synthetic Pathway Diagram

Caption: Synthetic pathway for 2,3-difluoro-5-chloropyridine.

Section 3: Applications in Drug Discovery and Agrochemicals

2,3-Difluoro-5-chloropyridine serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][12]

This compound is a key intermediate in the production of the new-generation herbicide clodinafop-propargyl.[5][6] In the pharmaceutical sector, fluorinated pyridines are integral to the synthesis of a wide array of therapeutic agents. While specific drug molecules derived from 2,3-difluoro-5-chloropyridine are often proprietary, the general class of fluorinated pyridines is important for developing novel compounds.

Section 4: Commercial Availability and Suppliers

2,3-Difluoro-5-chloropyridine is commercially available from a variety of suppliers, ranging from laboratory-scale to bulk quantities. Purity levels typically range from 95% to over 98%.[1][7]

Table 2: Selected Suppliers of 2,3-Difluoro-5-chloropyridine

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | Laboratory Scale[4][7] |

| Tokyo Chemical Industry (TCI) | >98.0% | 5g, 25g |

| Otto Chemie Pvt. Ltd. | 97%+ | Laboratory Scale[6] |

| YongYing | ≥98% | 1kg, 5kg, 25kg[1] |

| Central Drug House (P) Ltd. | Not Specified | Laboratory Scale[3] |

| Macmit Chemicals Private Limited | 99% | 25kg[13] |

| JIEJIE GROUP CO.,LTD. | 98% | Not Specified[14] |

| Pharma Info Source | Not Specified | Supplier Directory[15] |

| CP Lab Safety | 95% | 100 mg[16] |

| Reagentia | Not Specified | 5g, 25g[17] |

Conclusion

2,3-Difluoro-5-chloropyridine is a valuable and commercially accessible fluorinated building block with significant applications in the pharmaceutical and agrochemical industries. Its synthesis from 2,3,5-trichloropyridine is well-established, allowing for its production on an industrial scale. Researchers and drug development professionals utilizing this compound should adhere to strict safety protocols due to its flammable and hazardous nature. The continued availability of high-purity 2,3-difluoro-5-chloropyridine from numerous suppliers will undoubtedly facilitate further innovation in the development of novel chemical entities.

References

- Google Patents. (2013). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.

-

Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved from [Link]

-

3E. (n.d.). 2-Chloro-3,5-difluoro Pyridine - Free SDS search. Retrieved from [Link]

-

Pharma Info Source. (n.d.). CAS 89402-43-7 suppliers, 2 3-Difuoro-5-Chloropyridine suppliers. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C5H2ClF2N, 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2,3 Difluoro 5-chloro pyridine, 97%+. Retrieved from [Link]

- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

IndiaMART. (n.d.). 5-Chloro-2,3-Difluoropyridine CAS 89402-43-7. Retrieved from [Link]

-

European Patent Office. (1985). EP 0146924 A2 - Preparation of difluorpyridine compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. Retrieved from [Link]

-

AccelaChem. (n.d.). 89402-44-8,5-Bromo-2,3-difluoropyridine. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 5-Bromo-2,3-difluoropyridine. Retrieved from [Link]

-

Reagentia. (n.d.). 5-Chloro-2,3-difluoropyridine (1 x 25 g). Retrieved from [Link]

Sources

- 1. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2,3-Difluoro-5-chloropyridine 95 89402-43-7 [sigmaaldrich.com]

- 5. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – 5-Chloro-2,3-difluoropyridine in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. 2,3-ジフルオロ-5-クロロピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. nbinno.com [nbinno.com]

- 13. indiamart.com [indiamart.com]

- 14. Page loading... [wap.guidechem.com]

- 15. pharmainfosource.com [pharmainfosource.com]

- 16. calpaclab.com [calpaclab.com]

- 17. 5-Chloro-2,3-difluoropyridine (1 x 25 g) | Reagentia [reagentia.eu]

The Strategic Role of Fluorine in the Biological Activity of Pyridine-Based Pharmaceuticals: A Technical Guide for Drug Discovery Professionals

Abstract: The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, leading to the development of numerous blockbuster drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the profound impact of fluorination on the biological activity of pyridines. We will explore the fundamental principles governing how fluorine substitution modulates physicochemical properties, delve into the diverse therapeutic applications of these compounds, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide aims to equip scientists with the knowledge to rationally design and develop the next generation of innovative fluorinated pyridine-based therapeutics.

Part 1: The Fluorinated Pyridine Moiety: A Privileged Scaffold in Medicinal Chemistry

Introduction to the Pyridine Ring in Drug Design

The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and natural products.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating crucial interactions with biological targets. The aromatic nature of the ring also allows for a variety of substitutions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.

The Transformative Impact of Fluorine Substitution

The introduction of fluorine into a pyridine ring can dramatically alter a molecule's properties, often leading to significant improvements in its drug-like characteristics.[3][4] This is due to fluorine's unique combination of properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[5]

Fluorine's high electronegativity has a profound impact on the pKa and lipophilicity (LogP/LogD) of pyridine derivatives. The electron-withdrawing nature of fluorine can significantly decrease the basicity of the pyridine nitrogen, which can be advantageous for several reasons, including reduced off-target effects and improved oral bioavailability.[4][6]

The effect of fluorination on lipophilicity is more complex. While the introduction of a single fluorine atom can increase lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease it depending on the overall molecular context.[7][8] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Quantitative Effects of Fluorination on the Physicochemical Properties of 2-(Thiofluoroalkyl)pyridines [7]

| Compound | Structure | logD 7.4 | pKa |

| 2-(Methylthio)pyridine | 1.69 | 3.69 | |

| 2-((Difluoromethyl)thio)pyridine | 1.95 | 2.43 | |

| 2-((Trifluoromethyl)thio)pyridine | 2.13 | 0.97 | |

| 2-(Ethylthio)pyridine | 2.05 | 3.68 | |

| 2-((2,2,2-Trifluoroethyl)thio)pyridine | 2.54 | 1.49 |

The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[9][10] By strategically placing fluorine atoms at metabolically vulnerable positions on a pyridine ring, medicinal chemists can block oxidative metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[11][12]

Structure-Activity Relationships (SAR) of Fluorinated Pyridines

The position of fluorine substitution on the pyridine ring has a significant impact on the molecule's biological activity.[9][10] For instance, a fluorine atom at the 2-position can act as a hydrogen bond acceptor and influence the conformation of the molecule, while a fluorine at the 3-position may have a more pronounced effect on the electronic properties of the ring. A thorough understanding of these structure-activity relationships is critical for the rational design of potent and selective drug candidates.[13]

Part 2: Diverse Biological Activities of Fluorinated Pyridines

Fluorinated pyridines exhibit a remarkable range of biological activities, leading to their use in a wide array of therapeutic areas.[9][10][13]

Anticancer Activity

Many fluorinated pyridine derivatives have shown potent anticancer activity, often by inhibiting key signaling pathways involved in tumor growth and proliferation.[9][13]

A common mechanism of action for anticancer fluorinated pyridines is the inhibition of protein kinases, which are critical regulators of cell signaling. By binding to the ATP-binding pocket of these enzymes, these compounds can block their activity and halt the downstream signaling cascades that drive cancer cell growth.

Alpelisib is an FDA-approved inhibitor of phosphoinositide 3-kinase (PI3K) used for the treatment of certain types of breast cancer.[11][14] The presence of a trifluoromethyl group on the pyridine ring is crucial for its high potency and selectivity.[14]

Central Nervous System (CNS) Activity

Fluorination can also be a valuable tool for developing drugs that act on the central nervous system.

The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier (BBB) and reach its target in the brain.[15][16]

Lemborexant is a dual orexin receptor antagonist approved for the treatment of insomnia.[11] The fluorinated pyridine moiety in its structure is essential for its high affinity and selectivity for the orexin receptors.[11]

Cardiovascular Applications

Fluorinated pyridines have also found applications in the treatment of cardiovascular diseases.

In the cardiovascular system, these compounds can act on a variety of targets, including enzymes and receptors involved in the regulation of blood pressure and cardiac function.

Vericiguat is a soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure.[6][11] The fluorine atom on the pyridine ring contributes to its metabolic stability and favorable pharmacokinetic profile.[11]

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated pyridines are an active area of research, with several compounds showing promise in preclinical studies.[17][18]

Other Therapeutic Areas

The versatility of the fluorinated pyridine scaffold has led to its exploration in a number of other therapeutic areas, including antiviral and antibacterial applications.[19]

Comprehensive Table of FDA-Approved Fluorinated Pyridine Drugs

Table 2: Selected FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety [3][11][12][14][19][20][21][22]

| Drug Name (Trade Name) | Chemical Structure | Target | Therapeutic Application |

| Alpelisib (Piqray) | PI3Kα | Breast Cancer | |

| Lemborexant (Dayvigo) | Orexin Receptors OX1 and OX2 | Insomnia | |

| Vericiguat (Verquvo) | Soluble Guanylate Cyclase (sGC) | Heart Failure | |

| Crizotinib (Xalkori) | ALK/ROS1/MET | Non-Small Cell Lung Cancer | |

| Entrectinib (Rozlytrek) | TRKA/B/C, ROS1, ALK | Solid Tumors with NTRK, ROS1, or ALK fusions | |

| Pexidartinib (Turalio) | CSF1R | Tenosynovial Giant Cell Tumor | |

| Upadacitinib (Rinvoq) | JAK1 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease, Ankylosing Spondylitis | |

| Abemaciclib (Verzenio) | CDK4/6 | Breast Cancer | |

| Sotorasib (Lumakras) | KRAS G12C | Non-Small Cell Lung Cancer |

Part 3: Experimental Evaluation of Fluorinated Pyridines: Protocols and Methodologies

In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8][23][24]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyridine compound and incubate for 48-72 hours.[23]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[23]

-